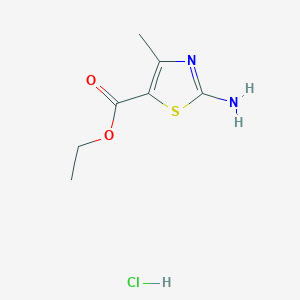

Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride

Descripción

Historical Development and Research Context

The development of this compound traces its origins to the foundational work in thiazole chemistry established by Arthur Rudolph Hantzsch in the late 19th century. Hantzsch's pioneering research from 1857 to 1935 laid the groundwork for thiazole synthesis methodologies that continue to influence modern synthetic approaches. The Hantzsch thiazole synthesis, first described in this era, provided the fundamental framework for constructing thiazole rings through the reaction of alpha-haloketones with thiourea derivatives. This historical foundation directly influenced the synthetic pathways used to prepare ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate and its hydrochloride salt.

The specific compound gained prominence in research literature through various synthetic methodologies developed throughout the 20th century. Patent literature from 2013 describes optimized preparation methods for ethyl 2-amino-4-methylthiazole-5-carboxylate, utilizing ethanol as a solvent with ethyl acetate solutions containing thiourea and sodium carbonate. These synthetic developments represent significant improvements over earlier methodologies, achieving product yields exceeding 98% with melting points ranging from 172 to 173 degrees Celsius. The evolution of synthetic techniques has consistently focused on improving reaction efficiency, reducing reaction times, and lowering operating temperatures while maintaining high product purity.

Recent advances in synthetic methodology have introduced microwave-assisted synthesis and green chemistry approaches for thiazole compound preparation. Research published in 2015 demonstrated the use of polyethylene glycol 400 in water systems under microwave irradiation, achieving 92% yields in significantly reduced reaction times. These modern synthetic approaches represent a continuation of the historical development trajectory, emphasizing environmental considerations and energy efficiency while maintaining the fundamental chemical principles established by early thiazole researchers.

Significance in Heterocyclic Chemistry

This compound occupies a central position in heterocyclic chemistry due to its unique combination of functional groups and ring system properties. The thiazole ring system, characterized by the presence of both nitrogen and sulfur atoms in a five-membered aromatic ring, exhibits distinctive electronic properties that significantly influence the compound's reactivity and biological activity. The delocalization of the lone pair electrons on the sulfur atom meets the Huckel rule conditions for aromaticity, contributing to the stability and unique chemical behavior of the thiazole system.

The compound demonstrates remarkable versatility in chemical transformations, participating in donor-acceptor reactions, intramolecular nucleophilic substitutions, photochemical reactions, arylation processes, cycloaddition reactions, and oxidation transformations. This broad reactivity profile stems from the presence of multiple reactive sites within the molecule, including the amino group at position 2, the methyl substituent at position 4, and the ethyl ester functionality at position 5. The acidic proton at the C-2 position of the thiazole ring contributes to the compound's high reactivity and its evolution as a significant synthon for producing diverse chemical entities.

The hydrochloride salt formation enhances the compound's significance in heterocyclic chemistry by improving its stability, solubility characteristics, and handling properties compared to the free base form. Research indicates that salt formation provides superior pharmacokinetic parameters and better formulation properties, making the hydrochloride derivative particularly valuable for pharmaceutical applications. The salt formation also facilitates purification processes and enables more consistent analytical characterization, contributing to its widespread adoption in research laboratories.

Position in Thiazole-Based Compound Research

Within the broader landscape of thiazole-based compound research, this compound occupies a strategic position as both a synthetic intermediate and a bioactive compound in its own right. The compound serves as a key starting material for the synthesis of numerous biologically active derivatives, particularly in antimicrobial and anticancer research programs. Its structural features make it an ideal template for structure-activity relationship studies, enabling researchers to systematically modify different portions of the molecule to optimize biological activity.

The compound's position in thiazole research is exemplified by its role in the development of antitubercular agents. Research published in 2009 identified 2-aminothiazole-4-carboxylate derivatives as promising templates for discovering new classes of antitubercular compounds. Specifically, methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrated exceptional activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration of 0.06 micrograms per milliliter, representing superior efficacy compared to established antitubercular agents. This research highlighted the 2-aminothiazole-4-carboxylate scaffold as a significant framework for therapeutic development.

Contemporary research has expanded the application scope of thiazole derivatives to include anticancer investigations. Studies conducted in 2022 demonstrated that thiazole derivatives exhibit diverse therapeutic potentials, including antioxidant, anti-tubercular, antibacterial, antifungal, diuretic, anti-cancer, and anti-inflammatory activities. The modification of thiazole rings at various positions has yielded compounds with cytotoxic activities against hepatocellular carcinoma cell lines, with some derivatives achieving half-maximal inhibitory concentration values in the low micromolar range. These findings establish thiazole-based compounds as versatile platforms for drug discovery and development.

The synthetic accessibility of this compound through multiple synthetic routes enhances its position in thiazole research. Various methodologies including the Cook-Heilbron synthesis, modified Hantzsch procedures, and contemporary green chemistry approaches provide researchers with flexible synthetic options. The availability of efficient synthetic routes enables large-scale preparation for biological screening programs and facilitates structure-activity relationship studies through the preparation of diverse derivative libraries.

The compound's integration into modern drug discovery pipelines reflects its established position in thiazole research. Pharmaceutical companies and academic institutions continue to investigate its derivatives for novel therapeutic applications, building upon decades of fundamental research in thiazole chemistry. The combination of historical synthetic knowledge, contemporary methodological advances, and expanding biological activity profiles positions this compound as a continuing focal point for heterocyclic chemistry research and pharmaceutical development programs.

Propiedades

IUPAC Name |

ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.ClH/c1-3-11-6(10)5-4(2)9-7(8)12-5;/h3H2,1-2H3,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTXAUJLGMDHAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379510 | |

| Record name | Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53266-92-5 | |

| Record name | 5-Thiazolecarboxylic acid, 2-amino-4-methyl-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53266-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with various biological targets, leading to a range of effects.

Actividad Biológica

Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by research findings and data tables.

The synthesis of this compound typically begins with the ethyl ester of 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid. The process involves several steps:

- Starting Material : 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid ethyl ester.

- Reactions :

- Reacting the intermediate with acetylamino under acidic conditions.

- Formation of the hydrochloride salt by adding hydrochloric acid.

This compound exhibits properties typical of thiazole derivatives, which are known for their biological activity.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity. Research indicates that compounds with thiazole rings often demonstrate significant antibacterial effects against various pathogens. The mechanism is believed to involve interference with bacterial cell wall synthesis or protein function .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. This compound has shown promising results in vitro against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Inhibition of proliferation and metastasis |

| A431 (Skin) | < 1.98 | Induction of apoptosis |

| U251 (Glioblastoma) | < 10 | Disruption of cell cycle |

The compound’s mechanism appears to involve the induction of multipolar mitotic spindles in centrosome-amplified cancer cells, leading to cell death through aberrant cell division .

Interaction with Biological Targets

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes critical for cancer cell survival.

- P-glycoprotein Modulation : It interacts with P-glycoprotein (P-gp), a key player in drug resistance, enhancing the efficacy of co-administered chemotherapeutics .

Case Studies and Research Findings

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

- Study on Breast Cancer : A study demonstrated that treatment with this compound significantly reduced tumor volume in MDA-MB-231 xenografts compared to controls .

- Combination Therapy : Research indicated that combining this compound with existing chemotherapeutics resulted in a synergistic effect, enhancing overall treatment efficacy while reducing side effects .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Research has demonstrated that derivatives of thiazole compounds, including ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate hydrochloride, exhibit notable antimicrobial activity. In vitro studies have shown effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent. For instance, a study indicated significant growth inhibition at concentrations as low as 31.25 μg/mL for certain derivatives .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro assays have revealed that it reduces cell viability in various cancer cell lines, including breast and colon cancer cells. A specific study highlighted the effectiveness of thiazole derivatives against human cancer cell lines such as HCT-116 and HepG2, showing a promising cytotoxic effect compared to standard treatments like cisplatin .

Biological Research

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The compound's thiazole ring can engage with enzymes and receptors, modulating their activity through hydrogen bonding and electrostatic interactions. This property is critical for its role in drug design and development.

Pharmaceutical Development

Therapeutic Potential

Ongoing research is exploring the compound's efficacy as a therapeutic agent for treating infectious diseases and cancers. Its ability to act as a building block in the synthesis of more complex molecules positions it as a valuable precursor in pharmaceutical formulations .

Industrial Applications

Material Science

this compound is also utilized in developing new materials. Its chemical properties make it suitable for synthesizing pharmaceuticals and agrochemicals, contributing to advancements in material science .

Case Studies

Comparación Con Compuestos Similares

Ethyl 2-acetamido-4-methyl-1,3-thiazole-5-carboxylate

3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl

- Structure: Contains a partially saturated dihydrothiazole ring and an ethylimino group at position 2.

- Synthesis : Synthesized via a one-pot method using acetylacetone, NBS, and N,N'-diethylthiourea (75% yield) .

- Key Differences: The dihydrothiazole core introduces conformational flexibility, which could influence binding to biological targets. The ethylimino group may enhance electron density, altering reactivity .

Ethyl 2-(4-methoxyphenylimino)-4-methyl-3-(4-methylpiperazino)-2,3-dihydro-1,3-thiazole-5-carboxylate Hydrochloride (4c)

- Structure: Features a 4-methoxyphenylimino group and a 4-methylpiperazino substituent on the dihydrothiazole ring.

- Synthesis: Derived from aryl imino-thiazole derivatives, emphasizing pharmacological optimization .

Ethyl 2-piperazino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

- Structure: Contains a trifluoromethyl group at position 4 and a piperazino group at position 2.

- Synthesis : Part of a series of trifluoromethyl-substituted thiazoles, synthesized for enhanced metabolic stability .

- Key Differences : The electron-withdrawing trifluoromethyl group increases oxidative stability and may improve bioavailability .

Physicochemical and Pharmacological Comparisons

Métodos De Preparación

General Synthetic Approach

The core synthetic strategy for ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate derivatives typically involves:

- Formation of the thiazole ring via cyclization reactions involving suitable precursors containing sulfur and nitrogen.

- Introduction of the amino group at the 2-position.

- Esterification at the 5-position with an ethyl ester group.

- Conversion of the free base to its hydrochloride salt form for improved pharmaceutical properties.

Specific Preparation Method (Based on Patent CN103664819A)

A detailed preparation method for ethyl 2-amino-4-methylthiazole-5-carboxylate, which is the free base precursor to the hydrochloride salt, is disclosed in Chinese patent CN103664819A. The method involves the following key steps:

Step 1: Preparation of an ethyl acetate solution

An ethyl acetate solution is prepared as the reaction medium.Step 2: Cyclization reaction

The thiazole ring is formed by reacting appropriate starting materials under controlled conditions, often involving sodium carbonate as a base to facilitate the cyclization and formation of the amino-thiazole carboxylate structure.Step 3: Isolation and purification

The product is isolated from the reaction mixture, typically by filtration or extraction, followed by purification steps such as recrystallization to obtain high purity ethyl 2-amino-4-methylthiazole-5-carboxylate.Step 4: Conversion to hydrochloride salt

The free base is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability for pharmaceutical use.

This method is noted for its simplicity, mild reaction conditions, and high yield, making it suitable for industrial-scale synthesis.

Alternative Synthetic Routes

Other literature and chemical suppliers describe related synthetic approaches, including:

Starting from ethyl 2-bromo-4-methylthiazole-5-carboxylate

This intermediate can be reacted with ammonia or amine sources to introduce the amino group at the 2-position, followed by salt formation with hydrochloric acid.Use of base-mediated cyclization

Potassium carbonate or sodium carbonate is commonly used as a base in organic solvents such as dimethylformamide (DMF) or ethyl acetate to promote ring closure and substitution reactions.

Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethyl acetate, DMF | Ethyl acetate preferred for patent method |

| Base | Sodium carbonate, potassium carbonate | Facilitates cyclization and substitution |

| Temperature | Mild to moderate heating (e.g., 50–80 °C) | Ensures efficient reaction without degradation |

| Reaction Time | Several hours (e.g., 4–8 hours) | Optimized for maximum yield |

| Purification | Recrystallization, filtration | Achieves high purity product |

| Salt Formation | Treatment with HCl in suitable solvent | Converts free base to hydrochloride salt |

Research Findings and Analysis

- The hydrochloride salt form of ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate shows improved solubility and stability, which is critical for pharmaceutical applications.

- The preparation method utilizing sodium carbonate and ethyl acetate as solvent provides a balance between reaction efficiency and environmental considerations.

- The compound serves as a versatile intermediate for further synthetic modifications, including anticancer and antimicrobial agent development, emphasizing the importance of a reliable preparation method.

Summary Table of Preparation Methods

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride?

The compound is typically synthesized via multi-step pathways. A common approach involves:

- Substitution reactions : Starting with ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate, the chlorine atom at the 2-position is replaced by an amino group using ammonia or amines under controlled conditions .

- Hydrochloride salt formation : The free base is treated with hydrochloric acid to improve solubility and stability for biological testing .

Reagents like chloroacetic acid, sodium acetate, and reflux conditions in acetic acid are often employed .

Q. What spectroscopic and crystallographic methods are used for structural characterization?

Q. What are the primary biological activities reported for this compound?

Thiazole derivatives exhibit:

- Antimicrobial activity : Broad-spectrum efficacy against bacterial and fungal strains via disruption of cell membrane integrity .

- Anticancer potential : Cytotoxicity in prostate cancer cell lines (e.g., PC-3) through induction of apoptosis .

- Enzyme inhibition : Interactions with kinases or proteases due to hydrogen bonding from the amino and carboxylate groups .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up studies?

- Reaction condition screening : Vary solvents (e.g., ethanol vs. DMF), temperatures, and catalysts (e.g., Pd/C for hydrogenation).

- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., molar ratios, reaction time) .

- Purification techniques : Employ column chromatography or recrystallization to isolate high-purity product (>98%) .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

-

QSAR modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity using computational tools like MOE or Schrödinger .

-

Analog synthesis : Modify the 4-methyl or 5-carboxylate groups to assess impact on solubility and target binding . Example analogs:

Analog Structure Key Modification Bioactivity Change Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Increased lipophilicity Enhanced antimicrobial activity Ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate Bulkier substituent Reduced cytotoxicity in cancer cells

Q. How can contradictions in reported biological data be resolved?

- Assay validation : Reproduce studies using standardized protocols (e.g., MTT assay for cytotoxicity) and include positive controls (e.g., doxorubicin) .

- Purity verification : Confirm compound integrity via LC-MS to rule out degradation products .

- Structural analogs : Test derivatives to isolate the contribution of specific functional groups to activity .

Q. What advanced techniques are used to study its mechanism of action?

- Molecular docking : Predict binding modes with targets like EGFR or tubulin using AutoDock Vina .

- Cellular imaging : Track subcellular localization via fluorescence tagging (e.g., BODIPY conjugates) .

- Proteomics : Identify differentially expressed proteins in treated cells using mass spectrometry .

Data Contradiction Analysis

Q. Why do some studies report weak activity while others show potent effects?

- Strain/cell line variability : Antimicrobial activity may vary across bacterial strains (e.g., Gram-positive vs. Gram-negative) due to membrane composition differences .

- Experimental design : Discrepancies in IC values (e.g., 10 µM vs. 50 µM) could arise from incubation time or serum content in cell culture media .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.